![molecular formula C5H10Cl2N4O2 B2422154 2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride CAS No. 2416231-09-7](/img/structure/B2422154.png)
2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8N4O2.2ClH/c6-4(5(10)11)1-9-3-7-2-8-9;;/h2-4H,1,6H2,(H,10,11);2*1H
. This indicates that the compound has a molecular weight of 229.07 and consists of a triazole ring attached to a propanoic acid group with an amino group at the 2-position . Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 175-178°C . It is stable at room temperature .Scientific Research Applications
DNA Binding and Antiproliferative Activity
- An alanine-based amino acid, similar in structure to 2-Amino-3-(triazol-1-yl)propanoic acid, was used as a scaffold for synthesizing platinum complexes. These complexes showed the potential for dual action due to the presence of the metal center and the amino acid moiety. The study demonstrated that these compounds, specifically Pt2 and Pt3, exhibited moderate cytotoxic activity on cancer cells and had a marked ability to bind DNA, indicating potential applications in cancer treatment (Riccardi et al., 2019).
Synthesis and Structural Analysis
- The compound underwent structural analysis and synthesis studies, indicating its potential as a building block for various chemical synthesis processes. It was noted that the compound exists in unionized and zwitterionic forms, which could have implications for its reactivity and interaction with other molecules (Chernyshev et al., 2010).
Brain Tumor Imaging
- Enantiomers of a similar compound were synthesized and evaluated for brain tumor imaging using positron emission tomography. It was observed that one of the enantiomers, (S)-[18F]4, provided higher tumor uptake and higher tumor-to-brain ratios, indicating its potential for use in tumor imaging and diagnosis (McConathy et al., 2010).
Structural Characterization for Chemical Applications
- A related compound underwent synthesis and structural characterization, confirming its structure through various spectroscopic methods. This indicates its potential utility in the chemical industry for the synthesis of other compounds (Shuang-hu, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride, also known as EN300-7544474, are NMDA receptors . These receptors play critical roles in the central nervous system and are involved in a variety of brain disorders .
Mode of Action
EN300-7544474 interacts with its targets, the NMDA receptors, by acting as an agonist at the glycine site . This interaction results in changes in the receptor’s activity, leading to downstream effects .
Biochemical Pathways
The compound affects the biochemical pathways associated with NMDA receptor activation
Result of Action
The molecular and cellular effects of EN300-7544474’s action are related to its role as an agonist at the glycine site of NMDA receptors . This can lead to changes in neuronal activity, which could potentially be harnessed for therapeutic purposes in various neurological disorders .
properties
IUPAC Name |
2-amino-3-(triazol-1-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-4(5(10)11)3-9-2-1-7-8-9;;/h1-2,4H,3,6H2,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVSUYCDYAUMMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(triazol-1-yl)propanoic acid;dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.